N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide

Description

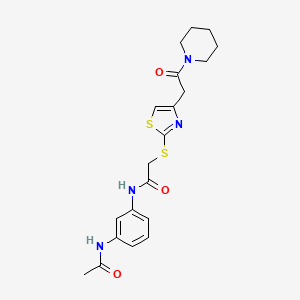

This compound features a thiazole core modified with a thioether-linked acetamide group and a 3-acetamidophenyl substituent. The 4-position of the thiazole is substituted with a 2-oxo-2-(piperidin-1-yl)ethyl chain, introducing a six-membered aliphatic amine ring. Piperidine’s hydrophobic character and basic nitrogen may influence pharmacokinetic properties, such as solubility and membrane permeability.

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-[[4-(2-oxo-2-piperidin-1-ylethyl)-1,3-thiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S2/c1-14(25)21-15-6-5-7-16(10-15)22-18(26)13-29-20-23-17(12-28-20)11-19(27)24-8-3-2-4-9-24/h5-7,10,12H,2-4,8-9,11,13H2,1H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGUESRZZWASKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: CHNOS

Molecular Weight: 432.56 g/mol

Structure Features: The compound contains a thiazole ring, an acetamide group, and a piperidine moiety, which contribute to its unique chemical properties.

Biological Activity Overview

This compound has demonstrated significant antitumor and cytotoxic activities in vitro. Notably, it exhibits antiestrogenic properties with an IC value of 0.32 μM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer proliferation and survival pathways. Research indicates that it may inhibit estrogen receptor signaling pathways and induce apoptosis in cancer cells. Further studies are required to elucidate the precise molecular mechanisms at play.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| VUF11211 | High-affinity CXCR3 antagonist | Antagonist activity |

| NBI-74330 | Lacks basic groups | High-affinity CXCR3 antagonist |

| N-(4-acetamidophenyl)-2-thioacetamides | Similar thioacetamide structure | Varies based on substituents |

This table highlights the distinct combination of antiestrogenic and cytotoxic properties in this compound compared to other compounds.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells, showing promise for further development as an anticancer agent.

- Cytotoxicity Testing : In vitro assays indicated that this compound exhibits strong cytotoxic effects against various cancer cell lines, suggesting a broad spectrum of antitumor activity .

- Mechanistic Studies : Research focusing on the compound's mechanism revealed potential pathways through which it induces apoptosis and inhibits cell cycle progression in cancer cells. These findings are critical for understanding how to optimize its efficacy in therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Thiazole Derivatives with Varied Substituents

Piperidine vs. Pyrrolidine Analogs

- ZINC2723382 ():

- Structure: 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide.

- Key Differences: Pyrrolidine (5-membered ring) replaces piperidine; thiophene replaces 3-acetamidophenyl.

- Implications: Smaller pyrrolidine may reduce steric hindrance but decrease basicity. Thiophene’s aromaticity vs. phenyl’s hydrogen-bonding capacity alters interaction profiles .

Piperidine vs. Piperazine Derivatives

- Compound 13 (): Structure: 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide. Key Differences: Piperazine (two nitrogen atoms) instead of piperidine; p-tolyl substituent on thiazole. The p-tolyl group introduces hydrophobicity, which may affect membrane permeability .

Substituent Effects on Thiazole Position 4

- Compound 6 (): Structure: 2-(4-hydroxypiperidin-1-yl)-N-(thiazol-2-yl)acetamide. Key Differences: Hydroxyl group on piperidine; lacks the 3-acetamidophenyl and thioether linkage.

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Melting Points

*Estimated based on structural analogs. Higher molecular weight in the target compound may reduce oral bioavailability.

Polarity and Solubility

- The 3-acetamidophenyl group in the target compound introduces polar amide bonds, likely improving aqueous solubility compared to non-polar analogs like p-tolyl derivatives (e.g., Compound 13). Piperidine’s basic nitrogen may further enhance solubility in acidic environments .

MMP Inhibition ()

Thiazole derivatives with piperazine substituents (e.g., Compound 13) show matrix metalloproteinase (MMP) inhibition. The target compound’s piperidine group may modulate selectivity for specific MMP isoforms due to differences in ring size and basicity .

Anticonvulsant Activity ()

Benzothiazole acetamides with triazole substituents exhibit anticonvulsant effects. The target compound’s thioether linkage and piperidine substituent may redirect activity toward alternative neurological targets, such as ion channels or GABA receptors .

CD73 Inhibition ()

Compounds with thiopyridine scaffolds (e.g., 2c in ) inhibit CD73, an enzyme in purinergic signaling.

Q & A

Q. What are the optimal synthetic routes for N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole Core Formation : React 2-aminothiazole derivatives with piperidinyl ketones under basic conditions (e.g., NaH in DMF) to introduce the 2-oxo-piperidinyl ethyl group .

Thioacetamide Coupling : Use a nucleophilic substitution reaction between the thiol group of the thiazole intermediate and a bromoacetamide derivative. Solvent choice (e.g., ethanol or acetonitrile) and temperature control (60–80°C) are critical for yield optimization .

Final Functionalization : Introduce the 3-acetamidophenyl group via amidation under reflux conditions with a carbodiimide coupling agent (e.g., EDC/HOBt) .

Purity is monitored via HPLC (>95%), and intermediates are characterized by TLC and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns protons and carbons in the acetamide, thiazole, and piperidinyl groups. Aromatic protons in the 3-acetamidophenyl moiety appear as doublets (δ 7.2–7.8 ppm), while the piperidinyl methylene groups resonate at δ 2.5–3.5 ppm .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and thioether (C-S at ~600–700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated for C₂₀H₂₅N₅O₃S₂: 471.12) .

Q. What are common chemical reactions involving this compound’s functional groups?

- Methodological Answer :

- Thioether Oxidation : React with mCPBA (meta-chloroperbenzoic acid) to form sulfoxide/sulfone derivatives, monitored by TLC .

- Amide Hydrolysis : Use concentrated HCl under reflux to cleave the acetamide group, yielding free amine intermediates .

- Piperidinyl Ring Modifications : Alkylation or acylation reactions at the piperidine nitrogen under basic conditions (e.g., K₂CO₃ in DMF) .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions (e.g., piperidinyl vs. thiazole protons). HSQC correlates 1H shifts with 13C assignments, distinguishing methylene groups in the piperidinyl ring .

- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and bond angles, particularly for the thiazole-thioacetamide linkage .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., thiazolo-pyridazine derivatives) to validate assignments .

Q. How to optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) for coupling steps. DMF often enhances nucleophilicity of thiol groups .

- Catalyst Optimization : Evaluate Pd/C or Ni catalysts for hydrogenation steps. Pd/C (10% w/w) at 50 psi H₂ improves reduction efficiency .

- Kinetic Monitoring : Use inline FTIR or HPLC to identify side products (e.g., over-oxidized thioethers) and adjust reaction time/temperature .

Q. How to design experiments to evaluate its bioactivity against specific enzyme targets?

- Methodological Answer :

- In Vitro Assays :

Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination). Pre-incubate the compound with ATP and substrate, measuring residual activity .

Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare EC₅₀ values with control compounds (e.g., doxorubicin) .

- Molecular Docking : Perform docking studies (AutoDock Vina) to predict binding modes with target proteins (e.g., PI3K). Validate with MD simulations to assess binding stability .

Q. How to analyze discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Free Energy Calculations : Use MM-PBSA/GBSA to refine docking scores and account for solvation effects. Discrepancies may arise from protein flexibility or off-target interactions .

- Metabolite Profiling : Perform LC-MS to identify in vitro metabolites (e.g., oxidized piperidinyl groups) that alter activity .

- Structural Modifications : Synthesize derivatives with adjusted lipophilicity (ClogP) or hydrogen-bond donors to align computational predictions with empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.